N-(2-(1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features an indole moiety, a methoxybenzyl group, and a tetrahydroquinazoline core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Construction of the Tetrahydroquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Methoxybenzyl Group: This step might involve nucleophilic substitution or other coupling reactions.
Final Assembly: The final compound is assembled through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the carbonyl groups in the tetrahydroquinazoline core.
Substitution: The methoxybenzyl group could be a site for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMSO, or KMnO4.
Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules like proteins or DNA.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials, pharmaceuticals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-3-(4-hydroxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
The presence of the methoxybenzyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C27H24N4O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H24N4O4/c1-35-20-9-6-17(7-10-20)16-31-26(33)22-11-8-18(14-24(22)30-27(31)34)25(32)28-13-12-19-15-29-23-5-3-2-4-21(19)23/h2-11,14-15,29H,12-13,16H2,1H3,(H,28,32)(H,30,34) |
InChI Key |
OLQNPOVHGOFLSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.